(6Z)-2-(2-CHLOROPHENYL)-5-IMINO-6-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE
Beschreibung
(6Z)-2-(2-CHLOROPHENYL)-5-IMINO-6-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex heterocyclic compound that belongs to the class of thiadiazolo-pyrimidines
Eigenschaften
Molekularformel |
C21H17ClN4O4S |
|---|---|
Molekulargewicht |
456.9 g/mol |
IUPAC-Name |
(6Z)-2-(2-chlorophenyl)-5-imino-6-[(3,4,5-trimethoxyphenyl)methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C21H17ClN4O4S/c1-28-15-9-11(10-16(29-2)17(15)30-3)8-13-18(23)26-21(24-19(13)27)31-20(25-26)12-6-4-5-7-14(12)22/h4-10,23H,1-3H3/b13-8-,23-18? |
InChI-Schlüssel |
GNDYOEDEPJJPBG-SRMUTFMASA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=N)N3C(=NC2=O)SC(=N3)C4=CC=CC=C4Cl |
Isomerische SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=N)N3C(=NC2=O)SC(=N3)C4=CC=CC=C4Cl |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=N)N3C(=NC2=O)SC(=N3)C4=CC=CC=C4Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-2-(2-CHLOROPHENYL)-5-IMINO-6-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE can be achieved through a multi-component reaction. One efficient method involves the use of aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles in the presence of an ionic liquid under solvent-free microwave irradiation . This method is advantageous due to its green chemistry approach, rapid synthesis, and high yield.
Industrial Production Methods
Industrial production of this compound can be scaled up using similar multi-component reactions with appropriate catalysts and reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and green solvents can be optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(6Z)-2-(2-CHLOROPHENYL)-5-IMINO-6-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
(6Z)-2-(2-CHLOROPHENYL)-5-IMINO-6-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing other heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties
Wirkmechanismus
The mechanism of action of (6Z)-2-(2-CHLOROPHENYL)-5-IMINO-6-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are subject to ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,4-thiadiazolo[3,2-a]pyrimidines: These compounds share a similar core structure and exhibit comparable biological activities.
Benzo[4,5]thiazolo[3,2-a]pyrimidines: Another class of compounds with similar properties and applications
Uniqueness
(6Z)-2-(2-CHLOROPHENYL)-5-IMINO-6-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is unique due to its specific substituents, which confer distinct biological activities and potential applications. Its trimethoxybenzylidene group, in particular, contributes to its unique properties and effectiveness in various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
